molecular formula C8H17N B1465174 (2-Cyclobutylethyl)(ethyl)amine CAS No. 1495172-06-9

(2-Cyclobutylethyl)(ethyl)amine

Cat. No. B1465174
CAS RN: 1495172-06-9
M. Wt: 127.23 g/mol
InChI Key: ZBXSSZJDKKPUPX-UHFFFAOYSA-N
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Description

“(2-Cyclobutylethyl)(ethyl)amine” is a chemical compound used in various organic transformations . It is often used as a starting material in the synthesis of diverse heterocyclic compounds .


Synthesis Analysis

The synthesis of amines like “(2-Cyclobutylethyl)(ethyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Chemical Reactions Analysis

Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known to undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts, which are soluble in water .

Scientific Research Applications

Biocatalysis in Pharmaceutical Synthesis

Biocatalysis has emerged as a powerful tool in synthetic chemistry, particularly for the development of chiral amine-containing pharmaceuticals. The compound (2-Cyclobutylethyl)(ethyl)amine can be utilized in biocatalytic processes to create safer, more efficient, and cost-effective methods for drug manufacture. This approach offers a greener alternative to traditional transition metal-catalyzed routes and allows for the late-stage installation of chiral amine functionalities with excellent stereocontrol .

Atmospheric Chemistry and Aerosol Formation

In atmospheric science, amines like (2-Cyclobutylethyl)(ethyl)amine play a significant role in the formation and aging of aerosols. They contribute to aerosol particles through various mechanisms such as oxidation product condensation, direct dissolution, acid-base reactions, and replacement reactions. Understanding the behavior of these amines is crucial for comprehending their impact on air quality and climate change .

Heterocyclic Compound Synthesis

Heterocyclic compounds are structurally diverse and have vast applications in medicinal chemistry. (2-Cyclobutylethyl)(ethyl)amine can be incorporated into the synthesis of sulfur-containing heterocyclic compounds, which are found in natural products and medicines. These compounds also serve as flavoring agents in food products, highlighting the versatility of amines in chemical research .

Anti-inflammatory Drug Development

The structure of (2-Cyclobutylethyl)(ethyl)amine can be exploited in the synthesis of pyrimidine derivatives, which exhibit potent anti-inflammatory effects. Pyrimidines act by inhibiting the expression and activities of key inflammatory mediators, making them valuable in the development of new anti-inflammatory drugs .

Biological Applications and Amino Acid Synthesis

Amines and their derivatives are fundamental in biology, particularly in the form of amino acids. (2-Cyclobutylethyl)(ethyl)amine could be used in the synthesis of amino acids, which are essential for protein construction and function as neurotransmitter transporters .

Safety and Hazards

The safety data sheet for amines suggests that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable liquids and can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the use of “(2-Cyclobutylethyl)(ethyl)amine” could involve its further exploitation for the rapid synthesis of versatile biologically relevant heterocycles . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

properties

IUPAC Name

2-cyclobutyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXSSZJDKKPUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclobutylethyl)(ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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